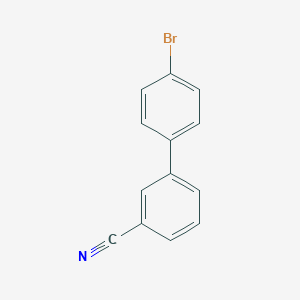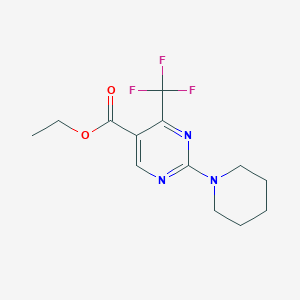
Ethyl2-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl2-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate is a highly specialized chemical compound that has gained popularity in the scientific community due to its unique properties. The compound has been the focus of intensive research in recent years, and its potential applications in various fields have been explored.
Mecanismo De Acción
The mechanism of action of Ethyl2-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate is not fully understood. However, it is believed that the compound exerts its effects by modulating the activity of certain enzymes and signaling pathways in the body. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. It has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular metabolism.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Ethyl2-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate have been extensively studied in vitro and in vivo. The compound has been found to exhibit potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various inflammatory conditions. It has also been found to inhibit the growth of cancer cells, suggesting its potential use as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl2-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate is its high potency and selectivity. The compound has been found to exhibit potent effects at relatively low concentrations, making it an attractive candidate for drug development. However, the compound is also highly specialized and complex, which makes it difficult to synthesize and study. Additionally, the compound's mechanism of action is not fully understood, which makes it challenging to develop effective therapeutic strategies.
Direcciones Futuras
Despite the challenges associated with studying Ethyl2-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate, there are several promising future directions for research. One direction is to further explore the compound's potential use as an anti-inflammatory and analgesic agent, particularly in the treatment of chronic pain and inflammatory conditions. Another direction is to investigate the compound's potential use as an anti-cancer agent, particularly in the treatment of solid tumors. Additionally, further research is needed to fully understand the compound's mechanism of action and to develop effective therapeutic strategies based on this understanding.
Métodos De Síntesis
The synthesis of Ethyl2-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate is a complex process that involves several steps. The most commonly used method involves the reaction of 2-aminopyrimidine-5-carboxylic acid with ethyl 4,4,4-trifluoroacetoacetate in the presence of piperidine and acetic anhydride. The reaction mixture is then refluxed for several hours, and the resulting product is purified by column chromatography.
Aplicaciones Científicas De Investigación
Ethyl2-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate has been extensively studied for its potential applications in various fields of science. One of the most promising applications is in the field of medicinal chemistry, where the compound has been found to exhibit potent anti-inflammatory and analgesic properties. The compound has also been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro.
Propiedades
Número CAS |
187036-01-7 |
|---|---|
Nombre del producto |
Ethyl2-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate |
Fórmula molecular |
C13H16F3N3O2 |
Peso molecular |
303.28 g/mol |
Nombre IUPAC |
ethyl 2-piperidin-1-yl-4-(trifluoromethyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H16F3N3O2/c1-2-21-11(20)9-8-17-12(18-10(9)13(14,15)16)19-6-4-3-5-7-19/h8H,2-7H2,1H3 |
Clave InChI |
RRECFHZKSPQKEL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C(N=C1C(F)(F)F)N2CCCCC2 |
SMILES canónico |
CCOC(=O)C1=CN=C(N=C1C(F)(F)F)N2CCCCC2 |
Sinónimos |
ETHYL 2-(PIPERIDIN-1-YL)-4-(TRIFLUOROMETHYL)PYRIMIDINE-5-CARBOXYLATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



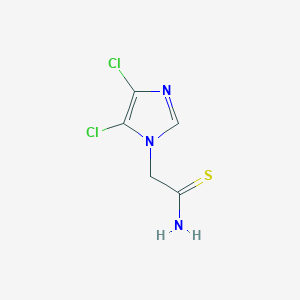
![5,6-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B67690.png)
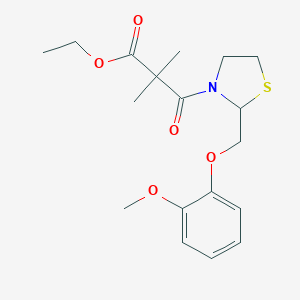
![Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67693.png)
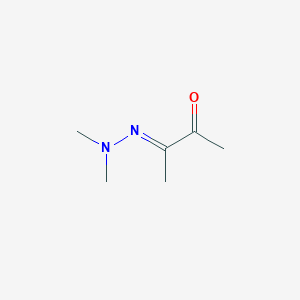

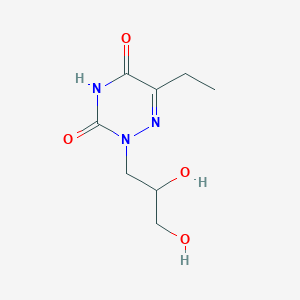

![6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B67713.png)




